

Application Notes and Protocols: Mass Spectrometry-Based Immunopeptidomics with an ERAP1 Modulator

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Compound of Interest

Compound Name: *ERAP1 modulator-2*

Cat. No.: *B15575952*

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Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.^{[1][2][3]} It trims peptides within the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.^{[1][2][4]} Modulation of ERAP1 activity, therefore, presents a compelling therapeutic strategy to alter the immunopeptidome, the repertoire of peptides presented on the cell surface. This alteration can lead to the generation of novel T-cell epitopes, enhancing the immunogenicity of tumor cells and improving responses to immunotherapies.^{[5][6][7]}

These application notes provide a comprehensive overview and detailed protocols for utilizing mass spectrometry-based immunopeptidomics to study the effects of an ERAP1 modulator. For the purpose of this document, we will refer to a representative potent and selective small molecule inhibitor of ERAP1 as "**ERAP1 modulator-2**". The provided data and protocols are synthesized from established methodologies in the field.^{[6][8][9][10][11][12]}

Data Presentation

The primary effect of ERAP1 inhibition on the immunopeptidome is a shift in the length of peptides presented by MHC class I molecules.^{[6][10][13]} Treatment of cancer cell lines with

ERAP1 modulator-2 leads to a significant increase in the proportion of longer peptides (≥ 10 amino acids). The following tables summarize quantitative data from a representative immunopeptidomics experiment comparing a human melanoma cell line (A375) treated with either a vehicle control (DMSO) or **ERAP1 modulator-2**.

Table 1: Distribution of Peptide Lengths in the Immunopeptidome of A375 Cells Treated with Vehicle vs. **ERAP1 Modulator-2**.

Peptide Length (Amino Acids)	Vehicle Control (% of Total Peptides)	ERAP1 Modulator-2 (% of Total Peptides)	Fold Change (ERAP1 Modulator- 2 / Vehicle)
8	25.3	18.1	0.72
9	48.1	35.5	0.74
10	15.2	22.8	1.50
11	6.3	12.9	2.05
12	2.8	6.4	2.29
13	1.2	2.7	2.25
14	0.6	1.1	1.83
>14	0.5	0.5	1.00

Table 2: Summary of Changes in the A375 Immunopeptidome following **ERAP1 Modulator-2** Treatment.

Parameter	Vehicle Control	ERAP1 Modulator-2	Change
Total Identified Peptides	8,452	9,123	+8%
Median Peptide Length	9	10	+1 amino acid
Percentage of Peptides ≥ 10 -mers	26.6%	46.4%	+74%
Percentage of Peptides < 9 -mers	25.3%	18.1%	-28%

Experimental Protocols

The following protocols provide a detailed methodology for conducting a mass spectrometry-based immunopeptidomics experiment to assess the impact of an ERAP1 modulator.

Protocol 1: Cell Culture and Treatment with ERAP1 Modulator-2

- **Cell Line Culture:** Culture human cancer cells (e.g., A375 melanoma cells) in appropriate media and conditions to achieve a sufficient number of cells for analysis (typically $>1 \times 10^8$ cells per condition).
- **ERAP1 Modulator-2 Treatment:** Treat the cells with the desired concentration of **ERAP1 modulator-2** or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours) to allow for changes in the immunopeptidome.
- **Cell Harvesting:** Harvest the cells by scraping or using a non-enzymatic cell dissociation solution. Wash the cell pellets extensively with cold phosphate-buffered saline (PBS) to remove any residual media components. Cell pellets can be snap-frozen in liquid nitrogen and stored at -80°C until further processing.[\[11\]](#)

Protocol 2: Cell Lysis and Protein Quantification

- **Lysis Buffer Preparation:** Prepare a lysis buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630 or 1% CHAPS), 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and a protease inhibitor cocktail to prevent protein degradation.[\[1\]](#)[\[9\]](#)
- **Cell Lysis:** Resuspend the cell pellet in the lysis buffer and incubate on a rotator at 4°C for 1 hour.[\[9\]](#)
- **Lysate Clarification:** Centrifuge the lysate at high speed (e.g., 20,000 x g) for 1 hour at 4°C to pellet cellular debris.[\[11\]](#)
- **Protein Quantification:** Determine the total protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Immunoaffinity Purification of HLA-Peptide Complexes

- **Antibody-Bead Conjugation:** Covalently couple a pan-MHC class I antibody (e.g., W6/32) to protein A or G sepharose beads.[\[14\]](#) This prevents antibody leaching during peptide elution.
- **Immunoprecipitation:** Incubate the cleared cell lysate with the antibody-conjugated beads overnight at 4°C with gentle rotation to capture the HLA-peptide complexes.[\[9\]](#)
- **Washing:** Wash the beads extensively with a series of buffers of decreasing salt concentration to remove non-specifically bound proteins. A typical wash series includes buffers with 400 mM NaCl, 150 mM NaCl, and finally a buffer with no salt.[\[15\]](#)

Protocol 4: Peptide Elution and Desalting

- **Peptide Elution:** Elute the bound HLA-peptide complexes from the beads using an acidic solution, such as 10% acetic acid or 1% trifluoroacetic acid (TFA).[\[1\]](#)[\[5\]](#) This step also dissociates the peptides from the MHC molecules.
- **Peptide Desalting:** Desalt and concentrate the eluted peptides using a C18 solid-phase extraction (SPE) column. This removes salts and detergents that can interfere with mass spectrometry analysis.[\[9\]](#)

- Lyophilization: Lyophilize the desalted peptides to dryness using a speed vacuum concentrator.

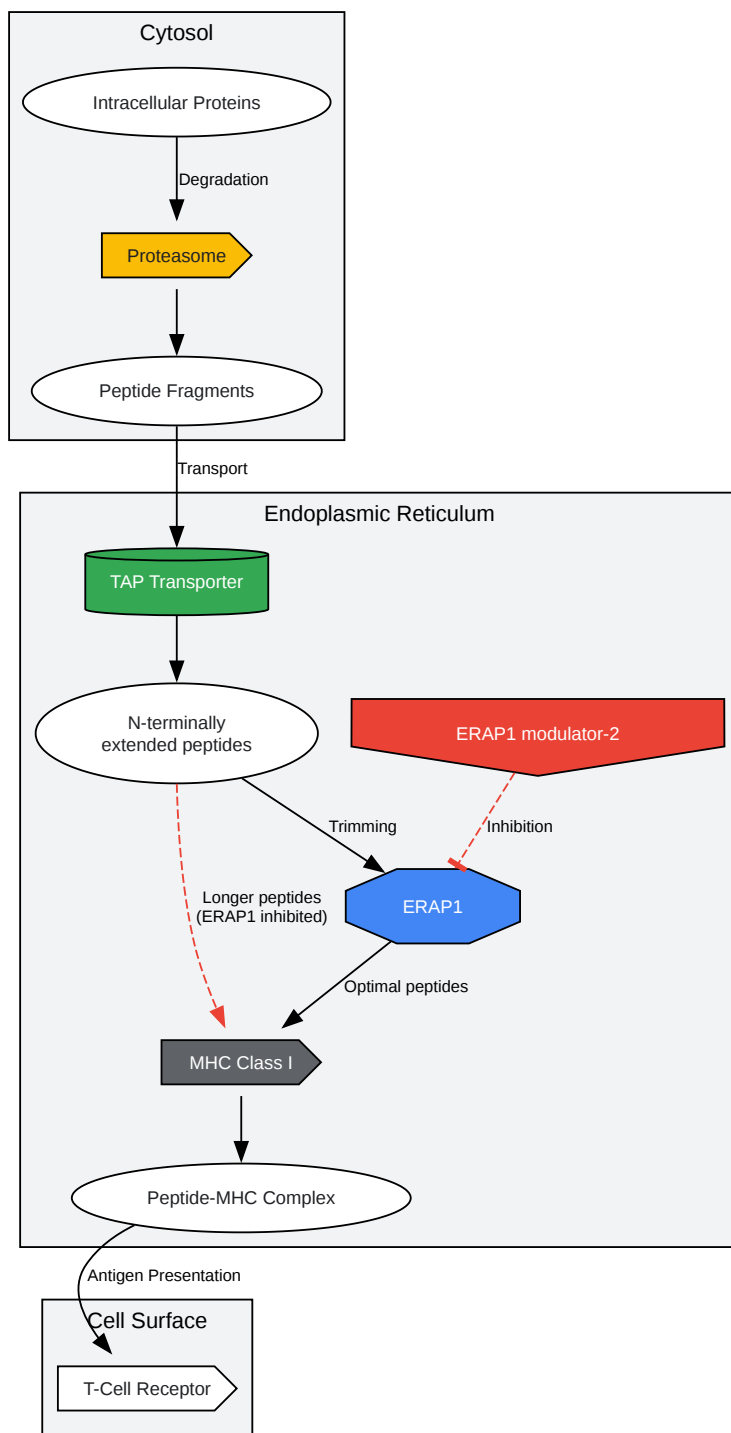
Protocol 5: Mass Spectrometry Analysis

- Peptide Resuspension: Reconstitute the dried peptides in a solution compatible with mass spectrometry, such as 0.1% formic acid in water.
- LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) system. Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer to determine their amino acid sequence.
- Data Analysis: Process the raw mass spectrometry data using a specialized software suite (e.g., MaxQuant, Proteome Discoverer, or Spectronaut). Search the data against a human protein database to identify the peptide sequences. Perform label-free quantification to compare the abundance of peptides between the vehicle- and **ERAP1 modulator-2**-treated samples.

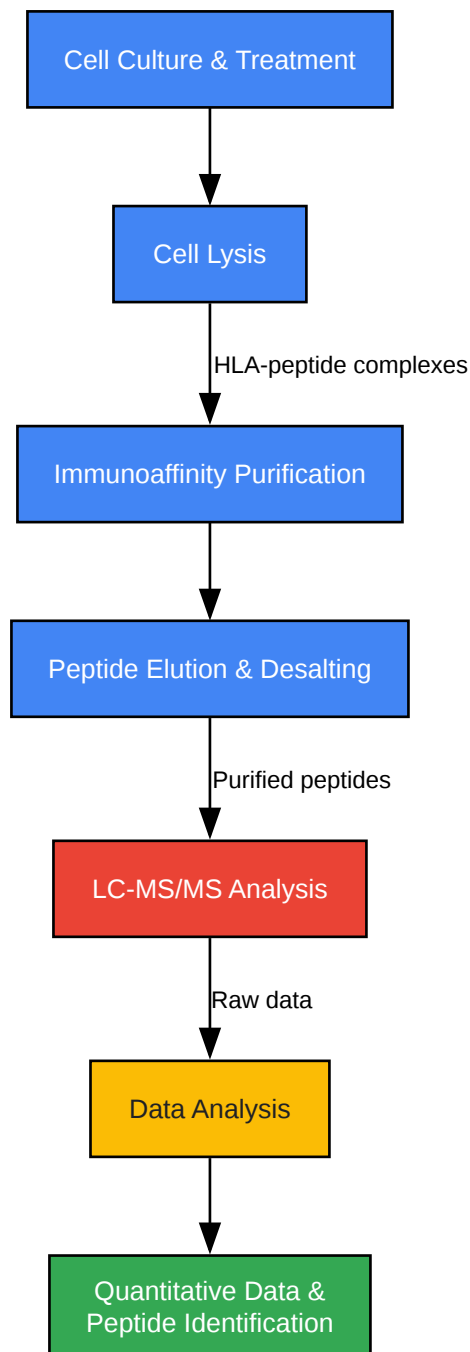
Visualizations

Signaling Pathway

Antigen Processing and Presentation Pathway with ERAP1 Modulation



Mass Spectrometry-Based Immunopeptidomics Workflow

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